molecular formula C8H10ClNO B2357997 2-(4-Chlorophenoxy)ethylamine CAS No. 28769-06-4

2-(4-Chlorophenoxy)ethylamine

Cat. No. B2357997
CAS RN: 28769-06-4
M. Wt: 171.62
InChI Key: KSHXAAXEJWSEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Chlorophenoxy)ethylamine” is a chemical compound with the linear formula C8H10ClNO . It is used as a building block for the synthesis of pharmaceuticals and is an intermediate in the production of fine chemicals and other reagents .


Synthesis Analysis

While specific synthesis methods for “2-(4-Chlorophenoxy)ethylamine” were not found, it is known that amines with more than one functional group are named by considering the −NH2 as an amino substituent on the parent molecule .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenoxy)ethylamine” is represented by the linear formula ClC6H4CH2CH2NH2 . It has a molecular weight of 155.62 . The InChI code for this compound is 1S/C8H10ClNO/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 .


Physical And Chemical Properties Analysis

“2-(4-Chlorophenoxy)ethylamine” is a solid at room temperature . It has a refractive index of 1.548 and a density of 1.112 g/mL at 25 °C . It has a boiling point of 60-65 °C/0.1 mmHg .

Scientific Research Applications

Inhibitors of Cholesterol Biosynthesis

2-(4-Chlorophenoxy)ethylamine derivatives have been identified as potent inhibitors of cholesterol biosynthesis. Amides of β-(4-chlorophenoxy)-α-phenyl-ethylamines, in particular, have demonstrated significant inhibitory activity in vitro, surpassing that of clofibrate, a known cholesterol-lowering drug (Rossi, Diamantini, & Pescador, 1989).

Plant Growth Regulation

The compound has been studied for its impact on plant growth. In particular, 2-(2,4-dichlorophenoxy)ethylamine (2,4-D ethylamine) undergoes metabolization into various compounds, influencing the growth and development of plants. These metabolites exhibit regulatory effects on plant stem segments and coleoptiles, suggesting potential applications in agriculture (Nash, Smith, & Wain, 1968).

Monoamine Oxidase Inhibition

2-(4-Chlorophenoxy)ethylamine-related compounds have been observed to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. The inhibition properties of these compounds suggest potential therapeutic applications in conditions related to neurotransmitter metabolism (Fuller, 1968).

Antiangiogenic Properties

Derivatives of 2-(4-Chlorophenoxy)ethylamine have shown potent antiangiogenic properties. The compounds inhibit angiogenesis, the formation of new blood vessels, which is crucial in various medical conditions, including cancer. The inhibition of blood vessel formation and the downregulation of VEGF secretion in EAT cells demonstrate the compound's potential as an antiangiogenic agent (Priya et al., 2007).

Safety and Hazards

“2-(4-Chlorophenoxy)ethylamine” is considered hazardous. It causes severe skin burns and eye damage . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

While specific future directions for “2-(4-Chlorophenoxy)ethylamine” were not found in the search results, similar compounds have been studied for their potential antimicrobial and antiproliferative activities . These studies could guide future research and applications of “2-(4-Chlorophenoxy)ethylamine”.

properties

IUPAC Name

2-(4-chlorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHXAAXEJWSEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.